Benzhydryl(triphenyl)silane

Organosilicon chemistry Purification technology Thermal stability

Benzhydryl(triphenyl)silane (CAS 809-39-2) is an unsymmetrical tetraorganosilane comprising a silicon center bonded to three phenyl groups and one benzhydryl (diphenylmethyl) moiety. First reported by Gilman, Brook, and Miller in 1953, this compound was synthesized via reaction of triphenylchlorosilane with diphenylmethyllithium in 66% isolated yield and characterized with a melting point of 159 °C.

Molecular Formula C31H26Si
Molecular Weight 426.6 g/mol
CAS No. 809-39-2
Cat. No. B3057458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydryl(triphenyl)silane
CAS809-39-2
Molecular FormulaC31H26Si
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C31H26Si/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H
InChIKeyCCDSBCRVAYLZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzhydryl(triphenyl)silane (CAS 809-39-2): Procurement-Grade Overview of a Tetraorganosilane Building Block


Benzhydryl(triphenyl)silane (CAS 809-39-2) is an unsymmetrical tetraorganosilane comprising a silicon center bonded to three phenyl groups and one benzhydryl (diphenylmethyl) moiety. First reported by Gilman, Brook, and Miller in 1953, this compound was synthesized via reaction of triphenylchlorosilane with diphenylmethyllithium in 66% isolated yield and characterized with a melting point of 159 °C [1]. The compound belongs to the class of tetra-substituted triphenylsilanes and serves as a precursor to triarylsilylmethylmetallic reagents, which are valuable intermediates for carbon–silicon bond formation [2]. Commercial availability through Sigma-Aldrich (AldrichCPR product number S822213) confirms its status as a catalog-accessible research chemical with certified molecular formula C₃₁H₂₆Si and molecular weight 426.6 g/mol .

Why Benzhydryl(triphenyl)silane Cannot Be Replaced by Its Trimethylsilyl Analog or Symmetrical Tetraarylsilanes


Replacing benzhydryl(triphenyl)silane with its closest structural analog, benzhydryl(trimethyl)silane (CAS 6328-61-6), or with symmetrical tetraphenylsilane (CAS 1048-08-4) introduces substantial changes across multiple performance dimensions. The substitution of three methyl groups by three phenyl groups increases the predicted boiling point by approximately 240 °C (from 297.6 °C to 537.3 °C) and raises the density by 0.18 g/cm³ (from 0.943 to 1.12 g/cm³), fundamentally altering purification strategy, gas chromatographic behavior, and formulation compatibility . The triphenylsilyl moiety confers approximately 400-fold greater stability toward acidic hydrolysis relative to the trimethylsilyl group, a difference that directly determines survival or premature cleavage in multi-step synthetic sequences employing acidic conditions . Furthermore, the unsymmetrical substitution pattern depresses the melting point by 77 °C relative to symmetrical tetraphenylsilane (mp 236.5 °C versus 159 °C), offering a practical advantage for melt-phase processing while retaining solid-state crystallinity for purification . These are not incremental differences; they represent categorical distinctions that make generic interchange chemically impracticable.

Quantitative Differentiation Evidence for Benzhydryl(triphenyl)silane Against Its Closest Analogs


Boiling Point Elevation Versus Benzhydryl(trimethyl)silane: Purification and Thermal Processing Implications

Benzhydryl(triphenyl)silane exhibits a predicted boiling point of 537.3 ± 50.0 °C at 760 mmHg [1], which is 239.7 °C higher than that of benzhydryl(trimethyl)silane (297.6 °C at 760 mmHg) . The density of the target compound (1.12 ± 0.1 g/cm³) [1] is 0.177 g/cm³ greater than the trimethylsilyl analog (0.943 g/cm³) . These differences reflect the substantially greater molecular weight (426.6 vs. 240.4 g/mol) and stronger intermolecular dispersion forces conferred by the triphenylsilyl group, directly impacting distillation protocols, GC retention times, and solvent compatibility.

Organosilicon chemistry Purification technology Thermal stability

Melting Point and Crystallinity: Processing Advantages of Unsymmetrical Tetraarylsilanes

The experimentally determined melting point of benzhydryl(triphenyl)silane is 159 °C (recrystallized from ethyl acetate), as reported by Gilman et al. (1953) and confirmed by multiple database entries [1]. This value is 77.5 °C lower than that of symmetrical tetraphenylsilane (mp 236.5 °C, experimental database value from ChemSpider/EPISuite) . The depression is consistent with the well-established principle that unsymmetrical tetraarylsilanes melt at lower temperatures than their symmetrical counterparts [2]. Compared to benzhydryl(trimethyl)silane (mp ~61 °C, liquid at moderate ambient temperatures) , the target compound retains a high enough melting point to enable recrystallization-based purification and solid-phase storage, while its 77 °C depression below tetraphenylsilane facilitates melt-phase reactions and reduces energy input for thermal processing.

Solid-state chemistry Crystallization Melt processing

Triphenylsilyl Group Acid Hydrolysis Stability: 400-Fold Advantage Over Trimethylsilyl

The triphenylsilyl (TPS) moiety, which constitutes the core structural element of benzhydryl(triphenyl)silane, is reported to be approximately 400 times more stable toward acidic hydrolysis than the trimethylsilyl (TMS) group . In the comprehensive stability series published by Gelest for silyl ether deprotection, TPS ranks between TES (triethylsilyl) and TBS (tert-butyldimethylsilyl) under acid conditions [1]. This positions the TPS group as a strategically intermediate choice: substantially more robust than TMS or TES in acidic environments, yet cleavable under conditions that leave TBDPS or TIPS groups intact. The benzhydryl substituent further modulates the steric and electronic profile of the silicon center, offering a unique orthogonal-protection profile not achievable with simpler trialkylsilyl derivatives.

Protecting group chemistry Silyl ether stability Acid-labile group selection

Thermal Decomposition Mechanism: Absence of Si–H Bond Eliminates Low-Energy Redistribution Pathway

A kinetic study of arylsilane thermal decomposition demonstrated a fundamental mechanistic dichotomy: phenylhydrosilanes (monophenylsilane, diphenylsilane, triphenylsilane) decompose via bimolecular second-order redistribution reactions with no evidence of free-radical formation, whereas tetraphenylsilane decomposes through elimination of phenyl radicals (free-radical mechanism) followed by radical attack on the parent silane [1]. Benzhydryl(triphenyl)silane, containing no Si–H bonds, belongs to the tetraarylsilane class and is thus expected to follow the higher-energy free-radical decomposition pathway, avoiding the relatively facile redistribution mechanism available to hydrosilanes. The phenylmethylsilanes included in the same study were observed to undergo intramolecular cyclization to dibenzosilole nuclei, a pathway also unavailable to the target compound due to the absence of alkyl C–H bonds adjacent to silicon.

Thermal stability Decomposition kinetics Materials safety

Lithiation Behavior and Carbanion Stabilization: Bulkier Silyl Group Enhances Kinetic Stability

Lithiation of diphenyl(triorganosilyl)methanes (R₃Si)Ph₂CH in THF produces lithate anions [Li{C(SiR₃)Ph₂}₂]⁻, with X-ray diffraction studies of the Me₃Si (4) and Me₂PhSi (5) derivatives revealing solvent-separated ion pairs in which the carbanion carbon is nearly planar (sum of ipso angles = 356.7°), indicating extensive anionic charge delocalization into the phenyl rings [1]. The authors explicitly rationalize the behavior of lithiated diphenylmethanes as resulting from both electronic stabilization (charge delocalization) and kinetic stabilization by the bulky R₃Si substituent [1]. By extension, the target compound, bearing the sterically more demanding Ph₃Si group, is expected to provide enhanced kinetic shielding of the carbanionic center relative to the Me₃Si and Me₂PhSi congeners characterized in this study, making it a superior precursor for generating stabilized organometallic intermediates.

Organometallic chemistry Carbanion stability Lithiation

Research and Industrial Application Scenarios for Benzhydryl(triphenyl)silane Based on Quantitative Differentiation Evidence


Synthesis of Acid-Stable Silyl-Protected Intermediates for Multi-Step Organic Synthesis

The triphenylsilyl group's approximately 400-fold greater stability toward acidic hydrolysis compared to the TMS group [1] makes benzhydryl(triphenyl)silane the preferred starting material or intermediate when a silyl moiety must survive acidic workup conditions (e.g., aqueous HCl washes, silica gel chromatography, mild acidic deprotection of orthogonal groups) while remaining removable under fluoride ion conditions (TBAF/THF). This stability window, validated by the Gelest stability series placing TPS between TES and TBS [2], enables synthetic sequences that would be incompatible with TMS- or TES-protected analogs.

High-Temperature Reaction Media and Melt-Phase Processing

With a boiling point of 537.3 °C and a melting point of 159 °C [1], benzhydryl(triphenyl)silane is suitable for reactions conducted in high-boiling solvents or under solvent-free melt conditions where lower-boiling analogs such as benzhydryl(trimethyl)silane (bp 297.6 °C) [2] would volatilize or decompose. The 77 °C melting point depression relative to tetraphenylsilane (236.5 °C) reduces energy input for melt processing while maintaining sufficient crystallinity for solid-phase purification, making it advantageous for kilogram-scale operations requiring both thermal stability and manageable phase transitions.

Precursor for Kinetically Stabilized Triarylsilylmethyl Organometallic Reagents

Following the methodology of Brook, Duff, and Anderson (1970) [1], benzhydryl(triphenyl)silane serves as a direct precursor to triarylsilylmethylmetallic reagents via lithiation or halogen–metal exchange. As demonstrated by Hill and Hitchcock (2002) for related triorganosilyl diphenylmethanes [2], the bulky triphenylsilyl group provides kinetic stabilization of the resulting carbanion, which is critical for subsequent trapping with electrophiles or transmetalation to transition metals. The target compound thus offers a unique combination of steric bulk and crystallinity that facilitates both reagent generation and product isolation in organometallic synthesis.

Solid-Phase Storage and Crystallization-Based Purification of Air-Stable Tetraarylsilanes

The experimentally determined melting point of 159 °C [1] confirms that benzhydryl(triphenyl)silane is a crystalline solid at ambient temperature, unlike its near-room-temperature-melting trimethylsilyl analog (mp ~61 °C) [2]. This crystallinity enables purification by recrystallization (demonstrated from ethyl acetate) and long-term solid-phase storage without the cold-chain requirements that low-melting organosilanes demand. For procurement and inventory management, this translates to reduced storage complexity and improved shelf-life predictability.

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